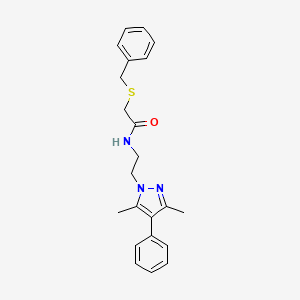

2-(benzylthio)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-17-22(20-11-7-4-8-12-20)18(2)25(24-17)14-13-23-21(26)16-27-15-19-9-5-3-6-10-19/h3-12H,13-16H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTWOAQFXXWDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CSCC2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a benzylthio group attached to an acetamide moiety, with a pyrazole ring contributing to its biological profile. The structural characteristics suggest potential interactions with biological targets due to the presence of multiple functional groups.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Table 1: Anticancer Activity Overview

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 | Induces apoptosis via ROS modulation |

| 1a | A-431 | <10 | Cell cycle arrest and DNA damage |

| 3d | HeLa | 4.3 | Mitochondrial membrane potential disruption |

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that compounds containing benzylthio and pyrazole moieties possess antimicrobial properties. For example, studies have reported significant inhibition against both bacterial and fungal strains, suggesting that these compounds could be effective in treating infections associated with cancer patients .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin |

| Streptococcus faecalis | 4 | Amikacin |

| Candida albicans | 16 | Fluconazole |

The mechanisms underlying the biological activities of This compound are multifaceted:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function, leading to cytochrome c release .

- Antibacterial Mechanism : The presence of the benzylthio group enhances lipophilicity, allowing for better membrane penetration and subsequent antibacterial action against Gram-positive bacteria .

Case Studies

A series of case studies have illustrated the efficacy of similar compounds in preclinical settings:

- Study on Pyrazole Derivatives : A study evaluated a range of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that structural modifications significantly influenced their potency, with specific substitutions leading to enhanced activity .

- Clinical Relevance : In a clinical setting, compounds with similar structures have been tested for their ability to reduce tumor size in animal models, demonstrating promising results that warrant further investigation into their therapeutic potential .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through a combination of thioether formation and acetamide coupling reactions. This process often requires careful control of reaction conditions to ensure high yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzylthio derivatives. For instance, derivatives with similar structures have shown significant activity against various bacterial strains and fungi. This suggests that this compound may also possess antimicrobial properties worth exploring .

Anticancer Potential

The anticancer potential of related compounds has been evaluated in vitro and in vivo. For example, certain thioether compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The incorporation of pyrazole moieties has been linked to enhanced anticancer activity, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Properties

Molecular docking studies have indicated that the compound could act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a potential candidate for developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of benzothiazole derivatives, compounds with similar thioether linkages were tested against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, indicating potential effectiveness against these pathogens .

Case Study 2: Anticancer Activity Assessment

A series of pyrazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that modifications at the benzylthio position significantly enhanced cytotoxicity compared to unmodified analogs .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The pyrazole core in the target compound contrasts with the thiadiazole () and phthalazine () rings in analogs. The phthalazine in introduces a bicyclic system, increasing rigidity and molecular weight (327.4 g/mol) compared to the target compound’s monocyclic pyrazole (MW: 406.5 g/mol).

Substituent Effects: The benzylthio group in the target compound and 5h () improves lipophilicity, but the target’s 3,5-dimethyl-4-phenylpyrazole substituent adds steric bulk, which may influence binding specificity in biological targets.

Physical Properties :

- Thiadiazole-based analogs () exhibit melting points between 133–170°C, likely due to their planar, rigid structures. The target compound’s pyrazole core may reduce melting points slightly, but this remains speculative without experimental data.

- High synthetic yields (e.g., 88% for 5h) in suggest efficient thioether formation, which could be applicable to the target compound’s synthesis if similar methodologies are used .

Hydrogen Bonding and Supramolecular Interactions

The pyrazole ring’s nitrogen atoms in the target compound can act as hydrogen-bond donors/acceptors, a feature absent in thiadiazole-based analogs (). This could enhance crystal packing efficiency or protein-binding interactions, as predicted by graph-set analysis in hydrogen-bonded networks . In contrast, the phthalazine derivative () may rely on aromatic stacking due to its extended π-system.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can be approached through several strategic pathways, each with distinct advantages depending on the availability of starting materials and desired reaction conditions.

Retrosynthetic Analysis

The key disconnections for retrosynthetic analysis include:

- Amide bond formation between 2-(benzylthio)acetic acid and 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanamine

- N-alkylation of the pyrazole with an appropriate 2-aminoethyl derivative

- Formation of the 3,5-dimethyl-4-phenyl-1H-pyrazole core from suitable precursors

These disconnections lead to three main synthetic approaches detailed in subsequent sections.

Pyrazole Core Formation and Functionalization

Synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole

The substituted pyrazole core can be synthesized based on established methods for similar pyrazole derivatives. According to research on related compounds, the typical approach involves the reaction of a 1,3-diketone or β-ketoester with hydrazine or a hydrazine derivative.

Method Using β-diketone Approach

The reaction can proceed via condensation of a suitable β-diketone (1,3-dione) with hydrazine hydrate:

- Preparation of 2,4-dimethyl-3-phenyl-1,3-pentanedione from appropriate starting materials

- Cyclization with hydrazine hydrate in ethanol under reflux conditions

- Isolation of the pyrazole through acidification and extraction

This methodology yields the 3,5-dimethyl-4-phenyl-1H-pyrazole intermediate with controlled regioselectivity, which is crucial for subsequent functionalization steps.

Alternative Method Using Dehydroacetic Acid Derivative

An alternative approach draws inspiration from the synthesis of pyrazole-acetamide ligands described by researchers:

- Condensation of a phenyl-substituted dehydroacetic acid derivative with hydrazine

- Refluxing in ethanol for 2-4 hours to form the pyrazole ring system

- Purification through recrystallization from ethanol

This method has been reported to produce pyrazole derivatives in yields of approximately 75-80%, and can be adapted for the synthesis of our target compound.

N-alkylation of Pyrazole Intermediate

The N-alkylation of the pyrazole ring requires selective reaction at the N-1 position. This can be achieved through:

- Deprotonation of the pyrazole nitrogen using a suitable base (sodium hydride, potassium carbonate, or cesium carbonate)

- Reaction with 2-bromoethylamine (protected as a Boc derivative) in DMF or acetonitrile

- Purification of the N-alkylated product via column chromatography

The literature demonstrates that N-alkylation of pyrazoles proceeds with yields ranging from 65-85% depending on the specific reaction conditions and substituents.

Synthesis of Key Intermediates

Preparation of 2-(benzylthio)acetic acid

The benzylthio-containing intermediate is typically prepared through the reaction of benzyl bromide with thioglycolic acid:

- Thioglycolic acid is treated with a base (typically sodium hydroxide or triethylamine) in an appropriate solvent

- Addition of benzyl bromide followed by stirring at room temperature for several hours

- Acidification and extraction to obtain 2-(benzylthio)acetic acid

This reaction generally proceeds with yields of 70-85% and provides the key thioether-containing building block for the final coupling step.

Synthesis of 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanamine

This intermediate is prepared through:

- N-alkylation of 3,5-dimethyl-4-phenyl-1H-pyrazole with a protected 2-bromoethylamine

- Deprotection of the amine group using appropriate conditions (TFA/DCM for Boc protection)

- Purification to obtain the free amine for subsequent coupling

The deprotection step typically proceeds in high yields (>90%) when appropriate conditions are employed.

Final Coupling and Compound Formation

Amide Bond Formation

The final step involves the coupling of 2-(benzylthio)acetic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanamine:

- Activation of 2-(benzylthio)acetic acid using coupling reagents such as EDC/HOBt, HATU, or CDI

- Addition of the amine intermediate in the presence of a tertiary amine base (typically triethylamine or DIPEA)

- Purification of the final product using column chromatography and/or recrystallization

This coupling step typically proceeds with yields of 60-75% depending on the specific coupling reagents and conditions employed.

Optimization of Coupling Conditions

Table 1: Comparison of Coupling Conditions for Final Amide Formation

| Coupling Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | TEA | RT | 16-24 | 65-70 |

| HATU | DMF | DIPEA | RT | 6-12 | 70-75 |

| CDI | THF | TEA | RT to 50°C | 12-18 | 60-65 |

| PyBOP | DCM | DIPEA | RT | 12-18 | 65-70 |

These conditions are derived from reported procedures for similar compounds and provide a framework for optimization based on specific requirements.

One-Pot Sequential Synthesis Approach

Streamlined Synthetic Method

A more efficient approach involves a one-pot sequential synthesis that minimizes the isolation of intermediates:

- Formation of the pyrazole core using hydrazine hydrate and a suitable precursor

- In situ N-alkylation with a protected 2-bromoethylamine

- Deprotection followed by direct coupling with pre-activated 2-(benzylthio)acetic acid

This method can significantly reduce the overall time and resources required while potentially improving the overall yield.

Metal-Free Approach for Pyrazole-Tethered Amide Conjugates

Recent literature describes metal-free approaches for synthesizing pyrazole-tethered amide conjugates:

- Reaction of pyrazole carbaldehydes with appropriate amines

- Oxidative amination using hydrogen peroxide as an oxidant

- Direct coupling with thio-containing components

This approach is particularly advantageous due to its operational simplicity and environmentally friendly conditions.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Analytical Characterization Data

Table 2: Expected Analytical Data for this compound

| Parameter | Expected Value/Range |

|---|---|

| Molecular Formula | C22H25N3OS |

| Molecular Weight | 379.52 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 170-175°C (estimated based on similar compounds) |

| Solubility | Soluble in DCM, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water |

| TLC (EtOAc:Hexanes 1:2) | Rf = 0.35-0.45 (estimated) |

Spectroscopic Characterization

Based on the molecular structure and data from similar compounds, the following spectroscopic characteristics can be anticipated:

1H NMR Spectroscopy

The expected 1H NMR signals (in CDCl3) would include:

- Benzyl CH2-S: δ 3.6-3.8 ppm (s, 2H)

- S-CH2-CO: δ 3.2-3.4 ppm (s, 2H)

- N-CH2-CH2-NH: δ 3.8-4.1 ppm (t, 2H) and δ 3.4-3.6 ppm (q, 2H)

- Pyrazole CH3 groups: δ 2.1-2.3 ppm (s, 3H) and δ 2.3-2.5 ppm (s, 3H)

- NH-CO: δ 6.0-6.5 ppm (br t, 1H)

- Aromatic protons: δ 7.0-7.5 ppm (m, 10H)

13C NMR Spectroscopy

The expected 13C NMR signals would include:

- Carbonyl carbon: δ 168-170 ppm

- Pyrazole carbons: δ 135-150 ppm

- Aromatic carbons: δ 125-135 ppm

- Aliphatic carbons: δ 25-45 ppm

Challenges and Solutions in Synthesis

Regioselectivity in Pyrazole Formation

One of the main challenges in synthesizing the target compound is controlling the regioselectivity during pyrazole formation, particularly when using unsymmetrical hydrazines.

Solution : Using specific reaction conditions, such as controlled temperature profiles and appropriate catalysts, can favor the desired regioisomer. Additionally, sterically hindered substituents can direct the cyclization toward the preferred orientation.

Prevention of Oxidation

The benzylthio group is susceptible to oxidation, which can lead to unwanted side products such as sulfoxides and sulfones.

Solution : Conducting reactions under inert atmosphere (nitrogen or argon), adding antioxidants, and avoiding strongly oxidizing reagents can minimize these side reactions. Purification steps should also be performed promptly to reduce exposure to oxidizing conditions.

Optimization of N-alkylation

The N-alkylation of pyrazoles can lead to mixture of regioisomers due to the presence of multiple nitrogen atoms.

Solution : Optimizing reaction conditions (temperature, solvent, base) and using bulky substituents to block undesired reaction sites can improve selectivity. In some cases, protection-deprotection strategies may be necessary to achieve the desired selectivity.

Scale-Up Considerations

Process Optimization

When scaling up the synthesis of this compound, several factors require optimization:

- Heat transfer and mixing efficiency

- Reagent addition rates and order

- Concentration effects and solvent volumes

- Purification procedures adapted for larger quantities

Q & A

Q. Basic

- NMR :

- ¹H NMR : Look for the pyrazole NH proton (δ 12.5–13.5 ppm, broad singlet) and benzylthio methylene protons (δ 3.8–4.2 ppm).

- ¹³C NMR : Confirm the acetamide carbonyl (δ ~170 ppm) and pyrazole quaternary carbons (δ 145–155 ppm).

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate the acetamide group .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-containing derivatives .

How do structural modifications at the pyrazole ring influence the compound’s bioactivity, and what methodological approaches are used to establish structure-activity relationships (SAR)?

Advanced

Modifications such as substituting the 4-phenyl group with electron-withdrawing groups (e.g., nitro) or altering the dimethyl configuration can enhance antioxidant or antimicrobial activity. Methodology :

Derivative synthesis : Introduce substituents via Suzuki coupling or electrophilic aromatic substitution.

Bioactivity assays : Test antioxidant capacity using DPPH radical scavenging or FRAP assays. For antimicrobial studies, employ MIC/MBC protocols against Gram-positive/negative strains.

Computational modeling : Dock optimized structures into target proteins (e.g., COX-2 or DNA gyrase) using AutoDock Vina to predict binding affinities .

What are the primary challenges in achieving high purity during synthesis, and how can they be methodologically addressed?

Q. Basic

- Byproduct formation : Competing reactions during thiol-alkylation may yield disulfide byproducts. Mitigate via inert atmosphere (N₂/Ar) and strict temperature control (0–5°C).

- Solubility issues : The acetamide’s hydrophobicity complicates crystallization. Use mixed solvents (e.g., DCM/hexane) for gradual precipitation.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates closely related impurities .

How can hydrogen-bonding patterns predicted by graph set analysis inform the design of co-crystals for improved solubility?

Advanced

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices. For example:

- The pyrazole NH often acts as a donor to carbonyl acceptors, forming dimers.

- Co-crystallizing with succinic acid or urea introduces additional H-bond donors/acceptors, disrupting tight packing and enhancing aqueous solubility. Computational tools like Mercury (CCDC) visualize these networks to guide co-former selection .

How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

Advanced

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies :

Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes.

Prodrug design : Mask the benzylthio group with a cleavable ester to improve bioavailability.

Pharmacokinetic optimization : Adjust logP via substituent tuning (e.g., replacing benzylthio with PEGylated thioethers) to balance membrane permeability and solubility .

What computational methods are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model SN2 mechanisms at the benzylthio sulfur.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Hammett plots : Correlate substituent σ values with reaction rates to predict electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.